![molecular formula C30H28N2O8 B2464473 N-(2,4-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide CAS No. 872199-54-7](/img/structure/B2464473.png)
N-(2,4-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a useful research compound. Its molecular formula is C30H28N2O8 and its molecular weight is 544.56. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Aspects and Properties
The study of structurally similar amide-containing isoquinoline derivatives reveals insights into their structural aspects and properties. For instance, derivatives like N-cyclohexyl-2-(quinolin-8-yloxy) acetamide have been observed to form gels when treated with certain mineral acids, and crystalline solids with others, highlighting the influence of molecular structure on physical state transitions. This behavior is indicative of potential applications in material science, where such compounds could be explored for their gel-forming capabilities and solid-state properties. The structural study of these compounds, including their crystal structures, provides foundational knowledge for developing new materials with specific fluorescence emissions, which could be useful in optical devices or as fluorescent markers in biological research (Karmakar, Sarma, & Baruah, 2007).
Host–Guest Complex Formation
The formation of host–guest complexes with enhanced fluorescence properties suggests applications in sensing technologies. The ability of certain quinoline derivatives to form complexes that exhibit strong fluorescence at specific wavelengths points towards their use in developing fluorescent probes or sensors for detecting various substances. Such applications are particularly relevant in analytical chemistry, environmental monitoring, and biomedical diagnostics, where sensitive and selective detection methods are critical (Karmakar, Sarma, & Baruah, 2007).
Synthetic Applications
The synthesis and modification of quinoline derivatives, as demonstrated through various studies, underscore their versatility as intermediates in organic synthesis. The ability to undergo reactions forming salts, co-crystals, and inclusion compounds with distinct physical and chemical properties opens avenues for their use in synthesizing novel compounds. These synthetic applications can be leveraged in pharmaceutical research for developing new drug molecules with desired therapeutic effects, highlighting the compound's potential role in drug discovery and development processes (Karmakar, Kalita, & Baruah, 2009).
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O8/c1-4-38-19-7-5-18(6-8-19)29(34)22-16-32(17-28(33)31-23-10-9-20(36-2)13-25(23)37-3)24-15-27-26(39-11-12-40-27)14-21(24)30(22)35/h5-10,13-16H,4,11-12,17H2,1-3H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYRMVXXLCLNRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC(=O)NC5=C(C=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2464391.png)
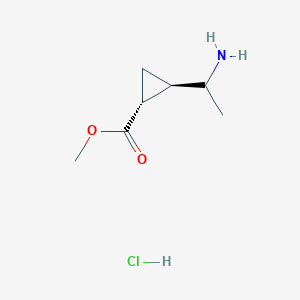

![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride](/img/structure/B2464398.png)
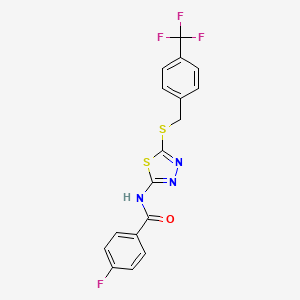
![(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2464401.png)

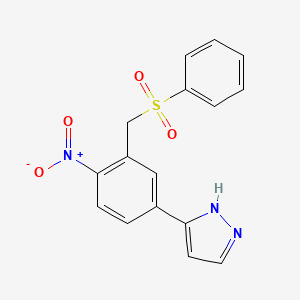
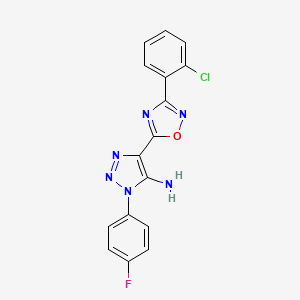
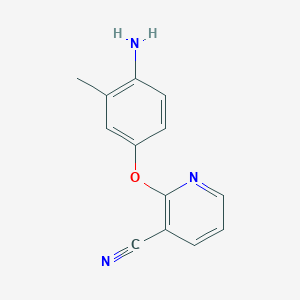
![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2464407.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2464410.png)
![2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2464411.png)